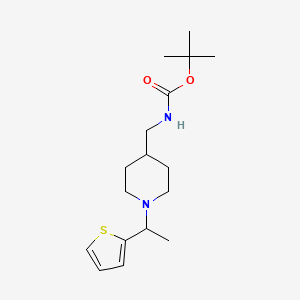

tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(1-thiophen-2-ylethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-13(15-6-5-11-22-15)19-9-7-14(8-10-19)12-18-16(20)21-17(2,3)4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRLIMZPAMKGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiophene ring and the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

This compound is being explored for its potential as a therapeutic agent in several areas:

Anticancer Activity

Research indicates that compounds with piperidine structures exhibit anticancer properties. In vitro studies have shown that tert-butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate can induce apoptosis in various cancer cell lines. For instance, derivatives of piperidine have demonstrated cytotoxic effects comparable to established chemotherapeutics, suggesting a potential role in cancer therapy.

Immunomodulation

The compound has also been studied for its immunomodulatory effects. It may enhance immune responses by inhibiting pathways such as PD-1/PD-L1, which are crucial in cancer immunotherapy. This inhibition could lead to increased activity of immune cells against tumors, making it a candidate for further development in immunotherapy applications.

Neuropharmacology

Given the structural characteristics of the compound, it may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The piperidine ring is known for its role in modulating various receptors involved in neuropharmacological pathways.

Material Science

The unique properties of the thiophene ring suggest potential applications in material science, particularly in organic electronics and photovoltaic devices. The electronic properties imparted by the thiophene structure could be harnessed for developing new materials with specific conductivity and optical characteristics.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited significant dose-dependent cytotoxicity with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings on similar piperidine derivatives, highlighting its potential as a lead compound for further development.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory capabilities of this compound. Using mouse splenocytes exposed to recombinant PD-L1, researchers found that this compound significantly restored immune function at specific concentrations, indicating its potential as an immunotherapeutic agent targeting immune checkpoints.

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; dose-dependent cytotoxicity observed |

| Immunomodulation | Enhances immune cell activity; PD-L1 inhibition noted |

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1289386-15-7

- Molecular Formula : C₁₇H₂₈N₂O₂S

- Molecular Weight : 324.48 g/mol

- Structure: Features a piperidine ring substituted with a thiophen-2-yl ethyl group and a tert-butyl carbamate-protected aminomethyl moiety.

- Storage : Stable when sealed and stored at 2–8°C .

- Hazards : Classified with hazard statements H302 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations, physicochemical properties, and biological activities of analogous compounds:

Biological Activity

tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a complex organic compound with the molecular formula C17H28N2O2S. Its structure features a tert-butyl group, a thiophene moiety, and a piperidine ring, which contribute to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 324.48 g/mol

- CAS Number : 1289386-15-7

- Chemical Structure :

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms:

- Antiparasitic Activity : Similar compounds have demonstrated efficacy against Cryptosporidium species, indicating that this compound may exhibit similar properties. For instance, related structures have been shown to disrupt the life cycle of C. parvum, particularly during its late asexual growth stages .

- Receptor Modulation : The piperidine structure is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways. Compounds with similar structures have been explored for their roles in modulating dopamine and serotonin receptors .

- Inhibition of Enzymatic Activity : Carbamate derivatives often act as enzyme inhibitors. The presence of the carbamate functional group in this compound may suggest potential inhibitory effects on specific enzymes involved in metabolic pathways .

Table 1: Comparison of Related Compounds

Case Study: Antiparasitic Activity

In a study examining the antiparasitic effects of related compounds, it was found that structural modifications significantly impacted efficacy against C. parvum. The study highlighted that compounds with similar piperidine and thiophene structures exhibited varying degrees of activity based on their substituents and stereochemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step synthesis starting with functionalized piperidine intermediates. For example:

- Step 1 : Introduce the thiophen-2-yl ethyl group via nucleophilic substitution or reductive amination using catalysts like triethylamine in dichloromethane (DCM) .

- Step 2 : Protect the amine group with a tert-butyl carbamate (Boc) moiety under anhydrous conditions (e.g., Boc anhydride in THF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and temperature (0°C to room temperature) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm regioselectivity. For example, the Boc group typically shows a singlet at ~1.4 ppm (tert-butyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNOS: 310.17 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

- Key Measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at 2–8°C in airtight containers to prevent degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar tert-butyl carbamates?

- Case Analysis :

- vs. 13 : Some SDS report "no known hazards" , while others classify acute toxicity (e.g., skin irritation) .

- Resolution : Perform in vitro assays (e.g., MTT for cytotoxicity) and cross-reference with computational models (e.g., QSAR) to validate risks. Prioritize peer-reviewed toxicology studies over vendor SDS alone.

Q. What strategies improve the stability of this compound under acidic or alkaline conditions?

- Experimental Design :

- pH Stability Testing : Incubate the compound in buffers (pH 1–12) and analyze degradation via LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the product to reduce hydrolysis of the Boc group .

- Data Interpretation : Degradation peaks at pH <3 suggest acid-labile Boc cleavage, necessitating neutral storage conditions .

Q. How can researchers investigate the pharmacological interactions of this piperidine-thiophene derivative?

- Methodology :

- Target Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to assess binding to receptors (e.g., GPCRs common to piperidine derivatives) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?

- Case Study :

- Intermediate Tracking : Use F NMR (if fluorinated analogs exist) or IR spectroscopy to monitor coupling reactions .

- Catalyst Optimization : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-couplings involving the thiophene moiety .

Contradictions and Limitations

Q. How to address inconsistent ecological impact data for tert-butyl carbamates?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.